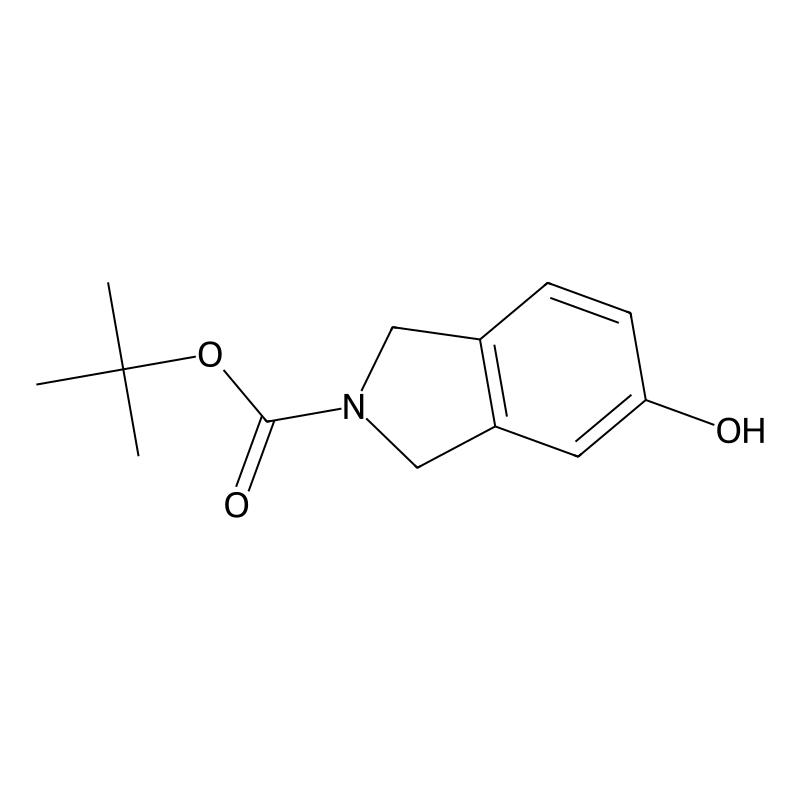

tert-Butyl 5-hydroxyisoindoline-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of bioactive molecules:

tert-Butyl 5-hydroxyisoindoline-2-carboxylate serves as a valuable building block for the synthesis of various bioactive molecules, including:

- Thrombin inhibitors: Studies have explored its potential in developing new drugs to inhibit thrombin, a key enzyme involved in blood clotting. []

- Anticonvulsant agents: Research suggests its use in designing and synthesizing novel anticonvulsant agents for treating epilepsy. []

Precursor for heterocyclic compounds:

The compound acts as a versatile precursor for synthesizing diverse heterocyclic compounds, which are ring structures containing atoms like nitrogen, oxygen, or sulfur. These heterocycles possess various pharmacological properties and applications in medicinal chemistry. []

Exploration in asymmetric catalysis:

tert-Butyl 5-hydroxyisoindoline-2-carboxylate finds potential application in asymmetric catalysis, a crucial technique for creating molecules with specific chirality, essential for drug development. Researchers are investigating its use as a ligand in asymmetric reactions. []

tert-Butyl 5-hydroxyisoindoline-2-carboxylate is an organic compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of approximately 235.12 g/mol. It features a tert-butyl ester functional group and an isoindoline core structure, which contributes to its unique chemical properties. The compound appears as a solid at room temperature and has a purity of around 98% in commercial preparations .

The reactivity of tert-butyl 5-hydroxyisoindoline-2-carboxylate can be attributed to its functional groups. Key reactions include:

- Ester Hydrolysis: Under acidic or basic conditions, the tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

- Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

- Condensation Reactions: The compound can undergo condensation reactions with various amines or alcohols to form more complex molecules.

These reactions highlight its potential as a building block in organic synthesis .

Research indicates that tert-butyl 5-hydroxyisoindoline-2-carboxylate exhibits notable biological activities. In particular:

- Antioxidant Properties: Preliminary studies suggest that this compound may possess antioxidant capabilities, which are beneficial in mitigating oxidative stress.

- Potential Anticancer Activity: Some derivatives of isoindoline compounds have shown promise in cancer research, indicating that tert-butyl 5-hydroxyisoindoline-2-carboxylate could also be explored for anticancer properties .

Several methods exist for synthesizing tert-butyl 5-hydroxyisoindoline-2-carboxylate:

- Cyclization Reactions: Starting from appropriate precursors containing both an amine and a carboxylic acid moiety, cyclization can yield the isoindoline structure.

- Esterification: The carboxylic acid can be reacted with tert-butanol in the presence of an acid catalyst to form the ester.

- Functional Group Transformations: Utilizing various reagents to introduce or modify functional groups can yield the desired compound from simpler starting materials.

These methods allow for flexibility in synthesizing the compound for research and application purposes .

tert-Butyl 5-hydroxyisoindoline-2-carboxylate serves various applications:

- Synthetic Intermediate: It is used as a building block in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.

- Research Tool: The compound is valuable in academic research for studying biological pathways and chemical reactivity due to its unique structure .

Interaction studies involving tert-butyl 5-hydroxyisoindoline-2-carboxylate focus on its binding affinity with biological targets. Preliminary data suggest interactions with enzymes involved in metabolic pathways, which may lead to insights into its therapeutic potential. Further studies are necessary to elucidate these interactions comprehensively .

Several compounds share structural similarities with tert-butyl 5-hydroxyisoindoline-2-carboxylate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Hydroxyisoindole | C₉H₉NO₂ | Lacks the tert-butyl group; simpler structure |

| N-Methyl-5-hydroxyisoindole | C₁₀H₁₁N₁O₂ | Contains a methyl group instead of tert-butyl |

| 5-Hydroxyisoindole-2-carboxylic acid | C₉H₉NO₃ | Contains a carboxylic acid instead of an ester |

These compounds highlight the uniqueness of tert-butyl 5-hydroxyisoindoline-2-carboxylate due to its specific functional groups and structural complexity, making it particularly useful in synthetic and biological contexts .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant